3-{[(E)-(2-chlorophenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one
Overview
Description
3-{[(E)-(2-chlorophenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazoline family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(E)-(2-chlorophenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one typically involves the condensation of 2-methyl-4(3H)-quinazolinone with 2-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine bond between the amino group of the quinazolinone and the aldehyde group of the chlorobenzaldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(E)-(2-chlorophenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the imine group to an amine group, resulting in the formation of 3-{[(2-chlorophenyl)methyl]amino}-2-methylquinazolin-4(3H)-one.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Quinazoline derivatives with different oxidation states.
Reduction: 3-{[(2-chlorophenyl)methyl]amino}-2-methylquinazolin-4(3H)-one.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[(E)-(2-chlorophenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-{[(E)-(2-chlorophenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-{(E)-[(2,4-dihydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one
- 3-{(E)-[(2,3-dihydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one
- 3-[(E)-benzylideneamino]-2-methylquinazolin-4(3H)-one
Uniqueness
3-{[(E)-(2-chlorophenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and potential biological activities. The chlorophenyl group can enhance the compound’s lipophilicity, influencing its interaction with biological membranes and molecular targets.
Properties
IUPAC Name |
3-[(E)-(2-chlorophenyl)methylideneamino]-2-methylquinazolin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c1-11-19-15-9-5-3-7-13(15)16(21)20(11)18-10-12-6-2-4-8-14(12)17/h2-10H,1H3/b18-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLGHJROOAYBMJ-VCHYOVAHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324475 | |
Record name | 3-[(E)-(2-chlorophenyl)methylideneamino]-2-methylquinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601324475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49646716 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
112447-50-4 | |
Record name | 3-[(E)-(2-chlorophenyl)methylideneamino]-2-methylquinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601324475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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